



## Application Notes & Protocols: Haplogroup O-M122 SNP and STR Typing

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### Introduction

Haplogroup O-M122 (also known as O2) is a dominant Y-chromosome lineage in East and Southeast Asia, representing a significant paternal line that originated approximately 25,000 to 35,000 years ago.[1][2] It is a major subclade of Haplogroup O-M175 and is defined by the Single Nucleotide Polymorphism (SNP) M122, a G-to-A transition on the Y-chromosome.[2] The study of O-M122 and its subclades provides critical insights into human migration patterns, population history, and the genetic structure of East Asian populations.[3][4] Its high frequency, averaging 44.3% in East Asians, makes it a key marker in population genetics and forensic science.[1][3][5]

This document provides detailed application notes and experimental protocols for the two primary methods of typing Haplogroup O-M122:

- Y-SNP (Single Nucleotide Polymorphism) Typing: To determine the presence of the defining
   M122 marker and assign an individual to this haplogroup.
- Y-STR (Short Tandem Repeat) Typing: To generate a detailed haplotype for finer individual differentiation, paternal lineage analysis, and population diversity studies.[6][7]

While Y-SNPs define the deep ancestral branches of the human paternal tree, Y-STRs, with their higher mutation rates, provide the resolution needed to distinguish between more closely



related paternal lineages.[8][9]

# Quantitative Data Summary: Population Frequencies

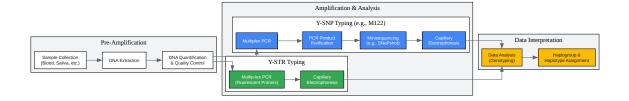
The frequency of Haplogroup O-M122 varies significantly across different populations and ethnic groups. The following table summarizes its prevalence in selected East and Southeast Asian populations, providing essential context for population genetics studies.

| Population / Ethnic<br>Group       | Region                      | Frequency of O-<br>M122 (%) | References |
|------------------------------------|-----------------------------|-----------------------------|------------|
| Nyishi                             | Arunachal Pradesh,<br>India | 94%                         | [1][10]    |
| Adi                                | Arunachal Pradesh,<br>India | 89%                         | [1][10]    |
| Tamang                             | Nepal                       | 87%                         | [1][10]    |
| Han Chinese<br>(average)           | China                       | ~53%                        | [1][2]     |
| Han Chinese<br>(Changting, Fujian) | China                       | 74.3%                       | [1]        |
| Manchu                             | China                       | 47%                         | [1]        |
| Korean                             | Korea                       | ~40-43%                     | [1][2]     |
| Vietnamese                         | Vietnam                     | ~33-44%                     | [1]        |
| Filipino                           | Philippines                 | ~33%                        | [1]        |
| Japanese                           | Japan                       | ~16-28%                     | [1][2]     |
| Tibetan                            | Tibet                       | ~10-48%                     | [1]        |

# Experimental Workflows and Logical Relationships Y-Chromosome Analysis Workflow



The general workflow for both SNP and STR typing involves sample collection, DNA extraction, quantification, PCR-based amplification of target loci, and subsequent analysis.



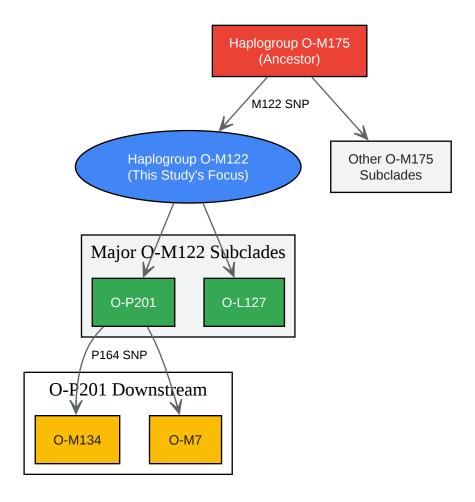
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Caption: Workflow for Y-Chromosome SNP and STR Typing.

### Phylogenetic Relationship of Haplogroup O-M122

Haplogroup O-M122 is part of a larger phylogenetic tree. Understanding its position is crucial for interpreting results. It is a subclade of O-M175, and it contains several major downstream subclades.





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Caption: Phylogenetic position of Haplogroup O-M122.

### **Detailed Experimental Protocols**

These protocols provide a generalized framework. Researchers should optimize conditions based on their specific equipment, reagents, and sample quality.

### Protocol 1: DNA Extraction, Quantification, and QC

- DNA Extraction:
  - Extract genomic DNA from whole blood, saliva, or buccal swabs using a commercial kit (e.g., QIAamp DNA Blood Mini Kit or equivalent) following the manufacturer's instructions.
  - Elute the final DNA product in a low-salt buffer (e.g., TE buffer).



#### DNA Quantification:

- Quantify the extracted DNA using a fluorometric method (e.g., Qubit dsDNA BR Assay Kit) for higher accuracy with double-stranded DNA.
- Alternatively, use UV-Vis spectrophotometry (e.g., NanoDrop) to assess both concentration and purity.
- Quality Control (QC):
  - Assess DNA purity using the A260/A280 ratio from spectrophotometry. A ratio of ~1.8 is considered pure for DNA.
  - Optionally, run an aliquot of the extracted DNA on a 1% agarose gel to check for integrity.
     High molecular weight DNA should appear as a single, sharp band.
  - Normalize all samples to a standard concentration (e.g., 1-5 ng/μL) for downstream applications.

## Protocol 2: Y-SNP Typing for M122 via Minisequencing (SNaPshot)

This method uses a single-base extension principle to identify the nucleotide at the SNP site. [11][12]

- Step 1: Multiplex PCR Amplification
  - Objective: Amplify the region surrounding the M122 SNP.
  - Primer Design: Design PCR primers to flank the M122 locus. Ensure primers are specific to the Y-chromosome and have been checked for potential secondary structures.
  - PCR Reaction Mix (25 μL):
    - Normalized DNA Template: 1-10 ng
    - Forward Primer (10 μM): 1 μL



- Reverse Primer (10 μM): 1 μL
- 2x PCR Master Mix (contains Taq polymerase, dNTPs, MgCl<sub>2</sub>): 12.5 μL
- Nuclease-Free Water: to 25 μL
- PCR Cycling Conditions:
  - Initial Denaturation: 95°C for 10 min
  - 30-35 Cycles:
    - 94°C for 30 sec
    - 58°C for 45 sec (Annealing temp should be optimized)
    - 72°C for 1 min
  - Final Extension: 72°C for 7 min
  - Hold: 4°C
- Step 2: PCR Product Purification
  - Objective: Remove unincorporated dNTPs and primers.
  - Add 2 μL of ExoSAP-IT<sup>™</sup> reagent (or a similar mix of Exonuclease I and Shrimp Alkaline Phosphatase) to 5 μL of the PCR product.
  - Incubate at 37°C for 30 minutes to digest primers and dephosphorylate dNTPs.
  - Inactivate the enzymes by incubating at 80°C for 15 minutes.
- Step 3: Minisequencing Reaction (SNaPshot)
  - Objective: Extend a query primer that anneals adjacent to the SNP site by a single, fluorescently labeled ddNTP.
  - Reaction Mix (10 μL):



- Purified PCR Product: 2 μL
- SNaPshot™ Ready Reaction Mix: 5 μL
- Minisequencing Primer (10  $\mu$ M): 1  $\mu$ L (Designed to anneal directly next to the **M122** site)
- Nuclease-Free Water: 2 μL
- Cycling Conditions:
  - 25 Cycles:
    - 96°C for 10 sec
    - 50°C for 5 sec
    - 60°C for 30 sec
- Step 4: Post-Extension Purification
  - Add 1 μL of Shrimp Alkaline Phosphatase (SAP) to the SNaPshot reaction product.
  - Incubate at 37°C for 60 minutes, followed by 75°C for 15 minutes to inactivate the enzyme.
- Step 5: Capillary Electrophoresis (CE)
  - Prepare a sample plate by mixing 1  $\mu$ L of the purified SNaPshot product with 9  $\mu$ L of Hi-Di<sup>TM</sup> Formamide and 0.5  $\mu$ L of a size standard (e.g., GeneScan<sup>TM</sup> 120 LIZ<sup>TM</sup>).
  - Denature at 95°C for 3 minutes and immediately chill on ice.
  - Run the samples on a genetic analyzer (e.g., Applied Biosystems 3730).
- Step 6: Data Analysis
  - Analyze the resulting .fsa files using genotyping software (e.g., GeneMapper™).



The color of the peak at the expected size will correspond to the incorporated ddNTP,
 revealing the allele (G or A) at the M122 site.

### **Protocol 3: Y-STR Multiplex Typing**

This protocol generates a Y-STR haplotype, useful for distinguishing paternal lineages within Haplogroup O-M122.[6][7]

- Step 1: Multiplex PCR Amplification
  - Objective: Co-amplify multiple Y-STR loci simultaneously using fluorescently labeled primers.
  - Reaction Setup: Use a validated commercial Y-STR kit (e.g., Yfiler™ Plus PCR
     Amplification Kit) for reliable and standardized results. These kits contain a pre-optimized master mix and primer set.
  - Reaction Mix (per kit instructions, typically 25 μL):
    - Master Mix: 10 μL
    - Primer Set: 5 μL
    - DNA Template: 1-2 ng
    - Nuclease-Free Water: to 25 μL
  - PCR Cycling: Follow the validated cycling parameters provided by the kit manufacturer.
- Step 2: Capillary Electrophoresis (CE)
  - Prepare a sample plate by mixing 1 μL of the amplified PCR product with formamide and the appropriate size standard (as specified by the kit).
  - Denature the samples at 95°C for 3 minutes and snap-cool on ice.
  - Load onto a genetic analyzer.
- Step 3: Data Analysis



- Analyze the raw data using genotyping software.
- The software will determine the size of the fluorescently labeled fragments for each STR locus and compare them to an allelic ladder provided in the kit.
- The output is a series of numbers representing the number of repeats at each STR locus (e.g., DYS393=13, DYS19=14, etc.). This string of numbers constitutes the Y-STR haplotype.

### **Data Interpretation**

- SNP Results: A sample showing the derived 'A' allele at the M122 locus is assigned to Haplogroup O-M122. A sample with the ancestral 'G' allele does not belong to this haplogroup.
- STR Results: The resulting Y-STR haplotype can be compared to population databases
   (e.g., YHRD) to determine its frequency and geographic distribution.[9] Within a research
   cohort, comparing haplotypes can identify paternal relationships and estimate the time to the
   most recent common ancestor (TMRCA) for individuals sharing the O-M122 haplogroup.
   While STRs can be used to predict a haplogroup, direct SNP typing is the only definitive
   method to confirm it, as STR haplotype convergence can occur between different
   haplogroups.[13]

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